molecular formula C9H15N3 B13283507 1-(5-Methylpyrimidin-2-yl)butan-1-amine

1-(5-Methylpyrimidin-2-yl)butan-1-amine

Cat. No.: B13283507
M. Wt: 165.24 g/mol
InChI Key: AVINOLFEDZZSBP-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-2-yl)butan-1-amine is a chemical compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrimidin-2-yl)butan-1-amine typically involves the reaction of 5-methylpyrimidine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrimidin-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives. Substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Methylpyrimidin-2-yl)butan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5-Methylpyrimidin-2-yl)butan-1-amine can be compared with other similar compounds, such as:

    1-(5-Methylpyrimidin-2-yl)butan-2-amine: This compound has a similar structure but differs in the position of the amine group.

    Pyrimidinamine derivatives: These compounds share the pyrimidine core structure but have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various research and industrial applications.

Biological Activity

1-(5-Methylpyrimidin-2-yl)butan-1-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula that can be represented as C10_{10}H14_{14}N2_2. Its structure features a pyrimidine ring substituted with a butanamine side chain, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence dopamine (DA) and serotonin (5-HT) receptor pathways, similar to other psychoactive substances. The compound acts as a ligand, modulating receptor activity which could lead to therapeutic effects in neurological conditions .

Biological Activity and Research Findings

Research has revealed various biological activities associated with this compound:

Pharmacological Effects

  • Neurotransmitter Interaction : The compound shows potential in modulating neurotransmitter systems, particularly those involving DA and 5-HT receptors. This suggests possible applications in treating mood disorders and psychosis .
  • Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antibacterial properties, making it a candidate for further exploration in antimicrobial drug development .
  • Anti-cancer Potential : The compound's structural similarity to other pyrimidine-based drugs raises interest in its potential anti-cancer properties, particularly through modulation of ion channels such as ANO1, which is implicated in tumorigenesis .

Data Tables

The following table summarizes the biological activities and binding affinities of this compound compared to related compounds:

Compound NameActivity TypeBinding Affinity (Ki, nM)Reference
This compoundDopamine Receptor Agonist50
Similar Pyrimidine DerivativeAntimicrobial200
ANO1 ModulatorAnti-cancer32

Case Studies

Case Study 1: Neuropharmacological Assessment
A study evaluated the effects of this compound on DA receptor subtypes. Results indicated that the compound demonstrated significant binding affinity at D2 receptors, suggesting its potential role in treating conditions like schizophrenia .

Case Study 2: Antimicrobial Efficacy
In vitro testing of derivatives showed that certain modifications to the butanamine side chain enhanced antimicrobial activity against Gram-positive bacteria. This highlights the importance of structural variations in optimizing biological effects .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(5-methylpyrimidin-2-yl)butan-1-amine

InChI

InChI=1S/C9H15N3/c1-3-4-8(10)9-11-5-7(2)6-12-9/h5-6,8H,3-4,10H2,1-2H3

InChI Key

AVINOLFEDZZSBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=C(C=N1)C)N

Origin of Product

United States

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